[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid
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Overview
Description
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is a compound with a molecular formula of C11H9N5O3. It is known for its unique structure, which combines a furazan ring and a benzimidazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid typically involves the condensation of 4-amino-3-furazan carboxylic acid with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium ethoxide, and the product is purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The furazan ring can be oxidized to form oxadiazole derivatives.
Reduction: The nitro group in the furazan ring can be reduced to an amino group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Oxadiazole derivatives.
Reduction: Amino-substituted furazan derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid is used as a building block for synthesizing more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory and anticancer activities, among other potential medical applications .
Industry
In the industrial sector, the compound is used in the synthesis of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-furazan carboxylic acid: Shares the furazan ring structure.
Benzimidazole derivatives: Share the benzimidazole ring structure.
Oxadiazole derivatives: Similar in terms of the oxadiazole ring formed through oxidation.
Uniqueness
What sets [2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid apart is its combination of the furazan and benzimidazole rings. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c12-10-9(14-19-15-10)11-13-6-3-1-2-4-7(6)16(11)5-8(17)18/h1-4H,5H2,(H2,12,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLJHDYRDURZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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